molecular formula C11H10N4O B11890171 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine

Cat. No.: B11890171
M. Wt: 214.22 g/mol
InChI Key: DGJRHHRSFPONEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine is a heterocyclic compound that contains both indazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The indazole ring is known for its presence in various pharmacologically active molecules, while the oxazole ring is often found in natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine typically involves the formation of the indazole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the indazole ring can be synthesized through the reaction of hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization . The oxazole ring can be formed via the cyclization of α-haloketones with amides .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of both indazole and oxazole rings in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-(3-methyl-2H-indazol-4-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C11H10N4O/c1-6-10-7(9-5-13-11(12)16-9)3-2-4-8(10)15-14-6/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

DGJRHHRSFPONEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2C3=CN=C(O3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.